5-Methyl-2-phenyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 5th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminobenzenethiol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by palladium complexes .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs base-promoted intramolecular C-S bond coupling cyclization in solvents like dioxane. This method is efficient and economical, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Methyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
- 2-Methylbenzothiazole
- 2-Phenylbenzothiazole
- 2-Methyl-5-phenylbenzothiazole
Comparison: 5-Methyl-2-phenyl-1,3-benzothiazole is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methylbenzothiazole, the additional phenyl group enhances its hydrophobicity and potential for π-π interactions. In contrast, 2-Phenylbenzothiazole lacks the methyl group, which may affect its steric properties and reactivity .
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRWUZNDHHSHSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.